Témisirolimus

Vue d'ensemble

Description

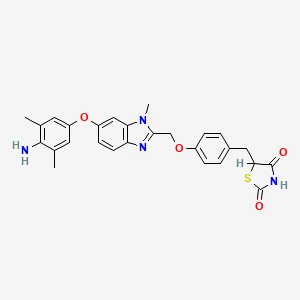

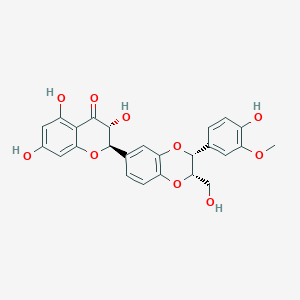

Temsirolimus is a derivative of sirolimus used in the treatment of renal cell carcinoma (RCC). It was developed by Wyeth Pharmaceuticals under the trade name Torisel. Temsirolimus was approved by the FDA in late May 2007 as well as the European Medicines Agency (EMEA) on November 2007.

Temsirolimus is an inhibitor of cell proliferation and anticancer agent that is used as treatment of advanced renal cell cancer. Temsirolimus therapy is frequently associated with mild serum enzyme elevations, but has yet to be linked to instances of clinically apparent liver injury with jaundice.

Temsirolimus is an ester analog of rapamycin. Temsirolimus binds to and inhibits the mammalian target of rapamycin (mTOR), resulting in decreased expression of mRNAs necessary for cell cycle progression and arresting cells in the G1 phase of the cell cycle. mTOR is a serine/threonine kinase which plays a role in the PI3K/AKT pathway that is upregulated in some tumors.

Mécanisme D'action

Target of Action

Temsirolimus, also known as Torisel, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a kinase enzyme inside the cell that collects and interprets the numerous and varied growth and survival signals received by tumor cells . It plays a crucial role in controlling cell division .

Mode of Action

Temsirolimus works by binding to an intracellular protein known as FKBP-12 . This binding forms a protein-drug complex that inhibits the activity of mTOR . The inhibition of mTOR activity results in a G1 growth arrest in treated tumor cells .

Biochemical Pathways

The inhibition of mTOR by Temsirolimus affects the PI3 kinase/AKT pathway . When mTOR is inhibited, its ability to phosphorylate p70S6k and S6 ribosomal protein, which are downstream of mTOR in the PI3 kinase/AKT pathway, is blocked . This results in reduced levels of the hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor .

Pharmacokinetics

The pharmacokinetics of Temsirolimus is influenced by factors such as enzyme-inducing antiepileptic drugs (EIAEDs) . For patients receiving EIAEDs, the systemic exposure to Temsirolimus is lower by 1.5-fold . Likewise, peak concentrations and exposure to sirolimus, a major metabolite of Temsirolimus, are lower by 2-fold . Brain tumor tissue concentrations of temsirolimus and sirolimus were relatively comparable in both groups of patients at their respective dose levels .

Result of Action

The result of Temsirolimus’s action is a cell cycle arrest in the G1 phase . It also inhibits tumor angiogenesis by reducing the synthesis of vascular endothelial growth factor (VEGF) . This leads to the inhibition of proliferation, growth, and survival of tumor cells .

Action Environment

The action of Temsirolimus can be influenced by various environmental factors. For instance, drugs that induce cytochrome P450 3A4, such as EIAEDs, significantly affect the pharmacokinetics of Temsirolimus and its active metabolite, sirolimus . This can impact the compound’s action, efficacy, and stability .

Applications De Recherche Scientifique

Traitement du carcinome à cellules rénales avancé

Le témisirolimus est un inhibiteur spécifique de la cible mammalienne de la rapamycine (mTOR) qui est approuvé pour le traitement du carcinome à cellules rénales avancé . La mTOR est unique parmi les cibles médicamenteuses antitumorales, faisant du this compound un outil précieux dans la lutte contre ce type de cancer .

Surmonter la résistance dans le traitement du cancer de la vessie

Bien que les inhibiteurs de la mTOR, tels que le this compound, soient prometteurs dans le traitement du cancer de la vessie, une résistance acquise nuit souvent à l'efficacité . Des recherches ont été menées pour évaluer les mécanismes conduisant à la résistance . L'étude a révélé que la résistance au this compound est associée à une réactivation de la croissance du cancer de la vessie et à un comportement invasif . Les intégrines α2, α3 et β1 pourraient être des cibles thérapeutiques attrayantes pour empêcher la résistance au this compound .

Améliorer l'immunité anticancéreuse

Le this compound s'est avéré améliorer l'immunité anticancéreuse en induisant la dégradation par autophagie de la sécrétion de petites vésicules extracellulaires PD-L1 . Ce mécanisme inhibe la sécrétion de sEV PD-L1 dérivée de la tumeur et la PD-L1 cellulaire, favorisant l'immunité anticancéreuse médiée par les lymphocytes T CD8+ .

Inhiber la croissance tumorale et les métastases

Le ligand de mort programmée 1 (PD-L1) des petites vésicules extracellulaires (sEV) dérivées de la tumeur contribue à la faible réactivité des cellules à la thérapie de blocage du point de contrôle immunitaire (ICBT), car le sEV PD-L1 se lie à la mort programmée 1 (PD-1) dans les cellules immunitaires . Le this compound peut surmonter l'immunosuppression médiée par le sEV PD-L1 chez les patients atteints de cancer par l'activation du système immunitaire dans l'organisme en inhibant le sEV PD-L1 dérivé de la tumeur .

Propriétés

Numéro CAS |

162635-04-3 |

|---|---|

Formule moléculaire |

C56H87NO16 |

Poids moléculaire |

1030.3 g/mol |

Nom IUPAC |

[4-[2-[(1R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |

InChI |

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33?,35?,36?,37?,39?,40?,41?,42?,44?,45?,46?,47?,49?,50?,56-/m1/s1 |

Clé InChI |

CBPNZQVSJQDFBE-UITOJQKMSA-N |

SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |

SMILES isomérique |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |

SMILES canonique |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |

Apparence |

Solid powder |

Color/Form |

White to off-white powder White solid |

Key on ui other cas no. |

162635-04-3 |

Description physique |

Solid |

Pictogrammes |

Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Practically insoluble in water; soluble in alcohol Solubility is independent of pH Soluble in wate |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CCI 779 CCI-779 rapamycin, 42-(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate) temsirolimus Torisel |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Temsirolimus is a selective inhibitor of the mammalian target of rapamycin (mTOR), specifically mTOR complex 1 (mTORC1) [, ]. It binds to the intracellular protein FKBP-12, forming a complex that inhibits mTOR kinase activity [].

A: Temsirolimus binding to mTORC1 leads to the inhibition of phosphorylation of proteins downstream of mTOR, including p70S6 kinase (p70S6K) and 4E-BP1 [, , ]. This ultimately results in cell cycle arrest at the G1 phase, inhibiting tumor cell proliferation [, , , , ].

A: Yes, research suggests that Temsirolimus can decrease tumor angiogenesis []. In preclinical models, Temsirolimus reduced tumor angiogenesis in vivo and decreased the viability of human umbilical vein endothelial cells (HUVECs) in vitro [].

ANone: While this specific information is not provided in the research excerpts, you can find the molecular formula (C51H79NO13) and weight (958.2 g/mol) of Temsirolimus from publicly available chemical databases like PubChem and ChemSpider.

A: Temsirolimus exhibits a high volume of distribution, is rapidly metabolized to sirolimus (rapamycin), its major active metabolite [, ]. It is primarily metabolized by CYP3A4, with some sensitivity to drug interactions [, ].

A: Intravenous (IV) administration of Temsirolimus results in high peak concentrations and limited immunosuppressive activity compared to oral administration [, ]. The IV route also leads to extensive distribution into peripheral tissues due to its high volume of distribution [].

A: Yes, research demonstrates a dose-dependent relationship between Temsirolimus concentration and inhibition of S6 ribosomal protein (S6RP) phosphorylation, a downstream marker of mTORC1 activity [].

A: Temsirolimus is approved for treating advanced renal cell carcinoma (RCC) and mantle cell lymphoma (MCL) []. It has shown promise in clinical trials for these cancers, improving overall survival and progression-free survival compared to standard treatments [, , , , ].

A: In RCC, Temsirolimus is considered standard first-line treatment for patients with poor-risk features [, ]. It has also demonstrated activity in heavily pretreated patients with metastatic RCC [].

A: While the research provided focuses primarily on adult cancers, one study investigated Temsirolimus in combination with cixutumumab for children with recurrent solid tumors []. The study established recommended pediatric doses but did not provide detailed efficacy results [].

A: Research suggests that compensatory activation of mTORC2 signaling during treatment with Temsirolimus or other rapamycin analogs may contribute to drug resistance []. Additionally, activation of the SDF-1α–CXCR4 signaling pathway can promote resistance through increased mTOR pathway fidelity, EGFR signaling recruitment, and angiogenesis [, ].

A: Yes, in preclinical studies, exposure to Temsirolimus induced a resistant phenotype in initially sensitive pancreatic cancer explants []. This highlights the potential for acquired resistance to develop during treatment.

A: The provided research indicates that common adverse events associated with Temsirolimus include mucositis, rash, nausea, hyperglycemia, hyperlipidemia, and anemia [, , ]. The severity and frequency of these events can vary depending on the dose and individual patient factors [, , ].

A: Close monitoring of patients receiving Temsirolimus is crucial for identifying and managing adverse events [, ]. Dose adjustments or supportive care measures may be necessary to mitigate toxicity and optimize patient outcomes [, ].

ANone: Future research could focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)

![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)

![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)